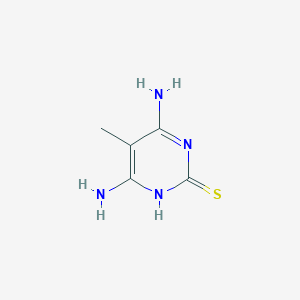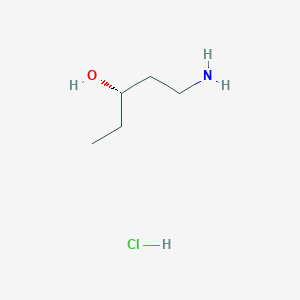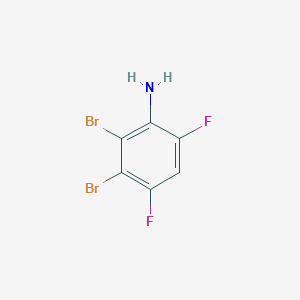
2,3-Dibromo-4,6-difluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-4,6-difluoroaniline is an organic compound with the molecular formula C6H3Br2F2N This compound is characterized by the presence of two bromine atoms and two fluorine atoms attached to an aniline ring It is a derivative of aniline, which is a primary aromatic amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4,6-difluoroaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of aniline derivatives. For example, the synthesis can start with 1,2-dibromo-4,5-difluoro-3-nitrobenzene, which is then reduced to form the desired aniline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts such as palladium on activated carbon (Pd/C) and hydrogenation under controlled conditions are common in industrial settings to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dibromo-4,6-difluoroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group in precursor compounds can be reduced to an amine group using hydrogenation techniques.
Common Reagents and Conditions:
Hydrogenation: Using hydrogen gas in the presence of a palladium catalyst.
Substitution: Using reagents such as sodium hydroxide or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation of 1,2-dibromo-4,5-difluoro-3-nitrobenzene yields this compound .
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-4,6-difluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-4,6-difluoroaniline involves its interaction with molecular targets such as enzymes and proteins. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets. The exact pathways and molecular interactions depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2,6-difluoroaniline: Similar structure but with different positions of bromine and fluorine atoms.
2,6-Dibromo-4-fluoroaniline: Contains two bromine atoms and one fluorine atom.
Uniqueness: 2,3-Dibromo-4,6-difluoroaniline is unique due to the specific arrangement of bromine and fluorine atoms on the aniline ring. This unique structure can result in distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C6H3Br2F2N |
|---|---|
Molekulargewicht |
286.90 g/mol |
IUPAC-Name |
2,3-dibromo-4,6-difluoroaniline |
InChI |
InChI=1S/C6H3Br2F2N/c7-4-2(9)1-3(10)6(11)5(4)8/h1H,11H2 |
InChI-Schlüssel |
VAGMLOVGIOVXMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)Br)Br)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole](/img/structure/B13099878.png)
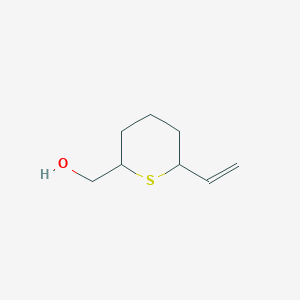
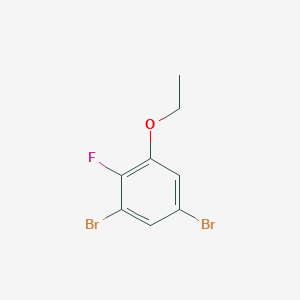
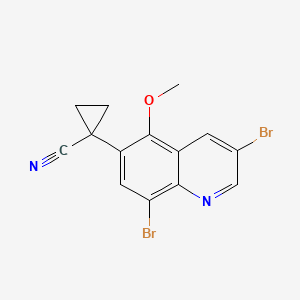
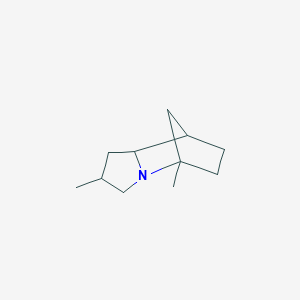

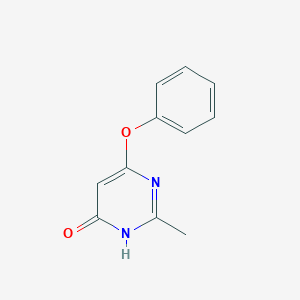

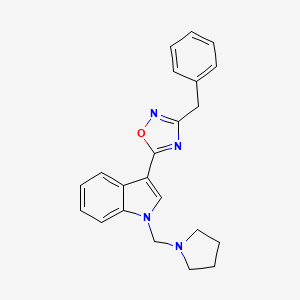
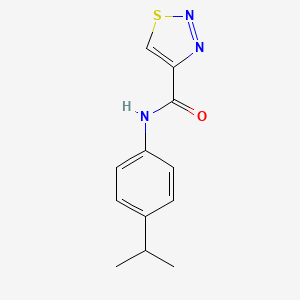
![N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B13099947.png)

